molecular formula C18H34N4O4S B14891671 N-[3-[2-(3-Aminopropoxy)ethoxy]propyl]-biotinamide

N-[3-[2-(3-Aminopropoxy)ethoxy]propyl]-biotinamide

Cat. No.: B14891671
M. Wt: 402.6 g/mol
InChI Key: PWJDUORZQZTECF-ZOBUZTSGSA-N
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Description

N-[3-[2-(3-Aminopropoxy)ethoxy]propyl]-biotinamide is an organic compound with a complex structure that includes biotin, a vitamin B7 derivative, and a polyether chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[2-(3-Aminopropoxy)ethoxy]propyl]-biotinamide typically involves multiple steps. One common method starts with the protection of the amino group in 3-aminopropylamine using a protecting group such as tert-butoxycarbonyl (Boc). The protected amine is then reacted with ethylene oxide to form the polyether chain. The final step involves the conjugation of the biotin moiety to the polyether chain through an amide bond formation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[3-[2-(3-Aminopropoxy)ethoxy]propyl]-biotinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with alkyl halides can yield N-alkylated derivatives, while oxidation can produce N-oxides .

Scientific Research Applications

N-[3-[2-(3-Aminopropoxy)ethoxy]propyl]-biotinamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-[2-(3-Aminopropoxy)ethoxy]propyl]-biotinamide involves its ability to form stable conjugates with biomolecules. The biotin moiety binds to avidin or streptavidin with high affinity, making it useful in various biochemical assays. The polyether chain provides flexibility and solubility, enhancing the compound’s interaction with target molecules .

Comparison with Similar Compounds

Similar Compounds

  • **N-[3-[2-(3-Aminopropoxy)ethoxy]ethoxy]propyl]-2,2,2-trifluoroacetamide
  • N-Boc-4,7,10-trioxa-1,13-tridecanediamine

Uniqueness

N-[3-[2-(3-Aminopropoxy)ethoxy]propyl]-biotinamide is unique due to its combination of biotin and a polyether chain, which provides both high affinity binding and flexibility. This makes it particularly useful in applications requiring stable and specific bioconjugation .

Properties

Molecular Formula

C18H34N4O4S

Molecular Weight

402.6 g/mol

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[2-(3-aminopropoxy)ethoxy]propyl]pentanamide

InChI

InChI=1S/C18H34N4O4S/c19-7-3-9-25-11-12-26-10-4-8-20-16(23)6-2-1-5-15-17-14(13-27-15)21-18(24)22-17/h14-15,17H,1-13,19H2,(H,20,23)(H2,21,22,24)/t14-,15-,17-/m0/s1

InChI Key

PWJDUORZQZTECF-ZOBUZTSGSA-N

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCOCCOCCCN)NC(=O)N2

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCCOCCOCCCN)NC(=O)N2

Origin of Product

United States

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